Cas no 1342183-04-3 (2-(3-Chlorophenoxy)ethane-1-sulfonyl chloride)

2-(3-Chlorophenoxy)ethane-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 2-(3-Chlorophenoxy)ethane-1-sulfonyl chloride
- Ethanesulfonyl chloride, 2-(3-chlorophenoxy)-
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- インチ: 1S/C8H8Cl2O3S/c9-7-2-1-3-8(6-7)13-4-5-14(10,11)12/h1-3,6H,4-5H2
- InChIKey: LEMWYSTZPDENSL-UHFFFAOYSA-N
- ほほえんだ: ClS(CCOC1C=CC=C(C=1)Cl)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 260
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 51.8
2-(3-Chlorophenoxy)ethane-1-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422554-1g |
2-(3-Chlorophenoxy)ethane-1-sulfonyl chloride |
1342183-04-3 | 98% | 1g |
¥18314 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422554-2.5g |
2-(3-Chlorophenoxy)ethane-1-sulfonyl chloride |
1342183-04-3 | 98% | 2.5g |
¥33415 | 2023-04-15 | |
Enamine | EN300-1144491-0.05g |
2-(3-chlorophenoxy)ethane-1-sulfonyl chloride |
1342183-04-3 | 95% | 0.05g |
$348.0 | 2023-10-25 | |
Enamine | EN300-1144491-10g |
2-(3-chlorophenoxy)ethane-1-sulfonyl chloride |
1342183-04-3 | 95% | 10g |
$1778.0 | 2023-10-25 | |
Enamine | EN300-1144491-1g |
2-(3-chlorophenoxy)ethane-1-sulfonyl chloride |
1342183-04-3 | 95% | 1g |
$414.0 | 2023-10-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422554-250mg |
2-(3-Chlorophenoxy)ethane-1-sulfonyl chloride |
1342183-04-3 | 98% | 250mg |
¥18090 | 2023-04-15 | |
Enamine | EN300-1144491-1.0g |
2-(3-chlorophenoxy)ethane-1-sulfonyl chloride |
1342183-04-3 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1144491-0.1g |
2-(3-chlorophenoxy)ethane-1-sulfonyl chloride |
1342183-04-3 | 95% | 0.1g |
$364.0 | 2023-10-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422554-100mg |
2-(3-Chlorophenoxy)ethane-1-sulfonyl chloride |
1342183-04-3 | 98% | 100mg |
¥13824 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422554-50mg |
2-(3-Chlorophenoxy)ethane-1-sulfonyl chloride |
1342183-04-3 | 98% | 50mg |
¥13219 | 2023-04-15 |
2-(3-Chlorophenoxy)ethane-1-sulfonyl chloride 関連文献
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1. Book reviews
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2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
2-(3-Chlorophenoxy)ethane-1-sulfonyl chlorideに関する追加情報
Professional Introduction to Compound with CAS No. 1342183-04-3 and Product Name: 2-(3-Chlorophenoxy)ethane-1-sulfonyl chloride
The compound with the CAS number 1342183-04-3 is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. The product name, 2-(3-Chlorophenoxy)ethane-1-sulfonyl chloride, provides a detailed molecular description that is crucial for understanding its chemical properties and potential applications. This compound belongs to a class of molecules known for their versatility in synthetic chemistry, particularly in the development of novel therapeutic agents.
At the core of this compound's structure lies a sulfonyl chloride functional group, which is highly reactive and plays a pivotal role in organic synthesis. The presence of a chlorophenoxy substituent further enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules. This combination of features has positioned 2-(3-Chlorophenoxy)ethane-1-sulfonyl chloride as a key building block in the pharmaceutical industry.
Recent advancements in medicinal chemistry have highlighted the importance of sulfonyl chloride derivatives in drug development. These compounds are frequently utilized in the synthesis of sulfonamide-based drugs, which are known for their broad spectrum of biological activity. For instance, sulfonyl chlorides can be used to introduce sulfonamide moieties into larger molecular frameworks, thereby enhancing the pharmacological properties of the final product. This has been particularly relevant in the development of antibiotics, antivirals, and anti-inflammatory agents.
The 2-(3-Chlorophenoxy)ethane-1-sulfonyl chloride compound exhibits unique chemical characteristics that make it suitable for various synthetic transformations. Its reactivity allows for the facile introduction of other functional groups, making it a versatile intermediate in multi-step synthetic routes. Researchers have leveraged these properties to develop novel scaffolds for drug discovery, targeting various therapeutic areas such as oncology, neurology, and metabolic disorders.
In recent years, there has been a growing interest in exploring the pharmacological potential of 2-(3-Chlorophenoxy)ethane-1-sulfonyl chloride and its derivatives. Studies have demonstrated that modifications to this core structure can lead to compounds with enhanced binding affinity and improved pharmacokinetic profiles. For example, researchers have investigated its utility in developing kinase inhibitors, which are critical in cancer therapy. The ability to fine-tune the molecular structure has opened up new avenues for designing more effective and targeted therapeutics.
The synthesis of 2-(3-Chlorophenoxy)ethane-1-sulfonyl chloride involves well-established organic reactions, including nucleophilic substitution and sulfonylation processes. These synthetic pathways are optimized for high yield and purity, ensuring that the final product meets stringent pharmaceutical standards. The compound's stability under various reaction conditions further enhances its appeal as an intermediate in industrial-scale drug manufacturing.
From a regulatory perspective, 2-(3-Chlorophenoxy)ethane-1-sulfonyl chloride is subject to rigorous quality control measures to ensure its safety and efficacy. Manufacturers adhere to Good Manufacturing Practices (GMP) to guarantee that the compound meets all necessary specifications before being used in pharmaceutical formulations. This adherence to regulatory standards underscores the importance of this compound in the drug development process.
The future prospects of 2-(3-Chlorophenoxy)ethane-1-sulfonyl chloride are promising, with ongoing research exploring its potential applications beyond traditional pharmaceuticals. For instance, its use in agrochemicals as a precursor for herbicides and fungicides has been investigated. Additionally, its role in material science as a crosslinking agent or polymer additive is being explored due to its reactivity and versatility.
In conclusion, 2-(3-Chlorophenoxy)ethane-1-sulfonyl chloride (CAS No. 1342183-04-3) is a multifaceted compound with significant implications in pharmaceutical and chemical research. Its unique structural features and reactivity make it an invaluable intermediate in drug development, while ongoing research continues to uncover new applications across various industries. As our understanding of molecular interactions deepens, the potential uses for this compound are likely to expand even further.
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